molecular formula C4H10Cl3N2OP B12278179 N,N'-Bis(2-chloroethyl)phosphorodiamidic chloride CAS No. 184532-58-9

N,N'-Bis(2-chloroethyl)phosphorodiamidic chloride

Cat. No.: B12278179
CAS No.: 184532-58-9
M. Wt: 239.46 g/mol
InChI Key: MJXIYVPTNZGGNU-UHFFFAOYSA-N
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Description

N,N'-Bis(2-chloroethyl)phosphorodiamidic chloride (CAS 31645-39-3), also known as palifosfamide, is a phosphorodiamidate derivative with significant alkylating activity. It is a key metabolite of cyclophosphamide, generated via hepatic microsomal oxidation . Structurally, it features two 2-chloroethyl groups attached to a central phosphorus atom, forming a reactive intermediate capable of cross-linking DNA and exerting antitumor effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[chloro-(2-chloroethylamino)phosphoryl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10Cl3N2OP/c5-1-3-8-11(7,10)9-4-2-6/h1-4H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXIYVPTNZGGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NP(=O)(NCCCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl3N2OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00775226
Record name N,N'-Bis(2-chloroethyl)phosphorodiamidic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00775226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184532-58-9
Record name N,N'-Bis(2-chloroethyl)phosphorodiamidic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00775226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, POCl₃ is added to a suspension of bis(2-chloroethyl)amine hydrochloride in an anhydrous aprotic solvent (e.g., toluene or dichloromethane). Triethylamine is introduced to neutralize HCl, facilitating the deprotonation of the amine and subsequent nucleophilic attack on POCl₃. The reaction is conducted at room temperature for 24–26 hours, yielding N,N'-bis(2-chloroethyl)phosphorodiamidic chloride as a reddish-brown oil.

Key parameters :

  • Molar ratio : A 1:1 ratio of POCl₃ to bis(2-chloroethyl)amine hydrochloride is optimal to minimize side products like tetrakis(2-chloroethyl)phosphorodiamidic chloride.
  • Solvent choice : Toluene is preferred for its low polarity, which reduces hydrolysis of POCl₃.
  • Base addition : Triethylamine is added in stoichiometric excess (2–2.3 equivalents) to ensure complete neutralization of HCl and drive the reaction to completion.

Yield and Purification

The crude product is typically obtained in 70–81% yield after filtration to remove Et₃N·HCl salts and solvent evaporation. Purification via column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization from chloroform/water mixtures enhances purity to >95%.

Alternative Route Using Phenyl Phosphorodichloridate

A less common but viable method employs phenyl phosphorodichloridate as the phosphorus source. This approach, detailed by Jalalifar et al., involves a two-step process:

Step 1: Synthesis of Phenyl Phosphorodichloridate

Phenol reacts with POCl₃ at 0–5°C to form phenyl phosphorodichloridate, which is isolated as a white solid.

Step 2: Amination with Bis(2-chloroethyl)amine

The dichloridate is treated with bis(2-chloroethyl)amine in anhydrous dichloromethane. The reaction proceeds via nucleophilic displacement of the phenyl group, yielding this compound after 12–18 hours at 25°C.

Advantages :

  • Avoids direct handling of POCl₃, which is highly corrosive.
  • Higher selectivity due to the stabilized intermediate.

Limitations :

  • Lower overall yield (55–60%) compared to the POCl₃ route.
  • Requires additional steps to synthesize phenyl phosphorodichloridate.

Base-Catalyzed Hydrolytic Reactivity and Byproduct Formation

A critical challenge in synthesizing this compound is controlling hydrolysis and oligomerization. Under basic conditions, the compound can undergo E1cB elimination , forming a metaphosphorodiimide intermediate (MP(O)=NR), which reacts with excess bis(2-chloroethyl)amine to generate tetrakis(2-chloroethyl)phosphorodiamidic chloride.

Mitigation Strategies

  • Temperature control : Maintaining reactions below 40°C suppresses elimination pathways.
  • Stoichiometric precision : Limiting bis(2-chloroethyl)amine to 1.05 equivalents reduces oligomerization.
  • Anhydrous conditions : Rigorous exclusion of moisture prevents hydrolysis to phosphorodiamidic acid.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the two primary synthesis routes:

Parameter POCl₃ Route Phenyl Dichloridate Route
Starting material cost Low Moderate
Reaction steps 1 2
Yield (%) 70–81 55–60
Purity after workup (%) >95 85–90
Byproducts Tetrakis derivatives Phenyl esters

Deuterated Analogs and Isotopic Studies

Deuterium-labeled variants, such as N,N-bis(2,2-dideutero-2-chloroethyl)phosphorodiamidic chloride, are synthesized using deuterated bis(2-chloroethyl)amine hydrochloride. These analogs are critical for mechanistic studies via NMR and mass spectrometry, confirming that alkylation proceeds through an aziridinium intermediate rather than direct SN2 displacement.

Industrial-Scale Production Considerations

Patented methods emphasize single-vessel synthesis to minimize handling of toxic intermediates. Key industrial optimizations include:

  • Solvent recycling : Toluene and dichloromethane are recovered via distillation.
  • Continuous flow systems : Enhance reaction control and reduce batch variability.
  • In-line analytics : FTIR and HPLC monitor reaction progress in real time.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride include bases, acids, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the chloroethyl groups can be replaced by other nucleophiles, leading to the formation of substituted phosphorodiamidic compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N,N'-Bis(2-chloroethyl)phosphorodiamidic chloride is structurally related to several alkylating agents used in chemotherapy. Its derivatives, such as isophosphoramide mustard, exhibit cytotoxic properties against various cancer cell lines. For instance, studies have shown that isophosphoramide mustard demonstrates activity comparable to cyclophosphamide and ifosfamide against tumors like the Yoshida ascitic sarcoma . The mechanism of action involves the formation of DNA cross-links, which inhibit cancer cell proliferation.

Immunosuppressive Properties
This compound also has potential immunosuppressive effects, making it a candidate for treating autoimmune diseases and preventing transplant rejection. Its ability to modify immune responses through alkylation of nucleophilic sites within DNA is of particular interest .

Synthetic Organic Chemistry

Reagent in Synthesis
this compound serves as a crucial reagent in the synthesis of phosphorodiamidate-based compounds. It participates in nucleophilic substitution reactions that facilitate the creation of various phosphoramidate analogs, which are important in organophosphorus chemistry . The compound's bifunctional nature allows for versatile applications in synthetic pathways, including the modification of existing chemical structures to enhance their properties.

Intermediate for Phosphoramidates
The compound acts as an intermediate for synthesizing phosphoramidate derivatives that can be utilized in agricultural chemistry as pesticides or herbicides. Its ability to form stable complexes with metal ions further enhances its utility in developing new agrochemicals .

Polymer Science

Cross-Linking Agent
In polymer chemistry, this compound can be employed as a cross-linking agent. Its reactivity allows it to form networks within polymer matrices, thereby modifying mechanical properties and thermal stability. This application is particularly relevant for producing high-performance materials used in coatings and composites .

Case Studies

Study Focus Findings
Yoshida Sarcoma Study Anticancer efficacyDemonstrated comparable activity to cyclophosphamide; effective in inhibiting tumor growth .
Phosphoramidate Synthesis Organic synthesis applicationsUtilized as a key reagent for synthesizing phosphoramidate analogs; enhances reactivity in nucleophilic substitution reactions .
Polymer Modification Material scienceUsed as a cross-linking agent; improved mechanical properties of polymer composites .

Mechanism of Action

The mechanism of action of N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride involves its ability to form cross-linked DNA adducts. This process hinders DNA strand separation during replication, leading to DNA damage and cell death. The compound specifically targets rapidly dividing cells, making it effective in cancer treatment . The molecular targets include DNA and various proteins involved in the DNA repair pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclophosphamide Metabolites and Derivatives

a) Isophosphoramide Mustard (N,N'-Di-(2-chloroethyl)phosphorodiamidic acid)
  • Relation : Active metabolite of isophosphamide, an analog of cyclophosphamide.
  • Detection : Quantified in plasma using gas chromatography with phosphorus-specific detectors, reaching peak levels of 18.6–30.3 nmol/mL within 2–4 hours post-administration .
  • Key Difference : Structural similarity to palifosfamide but differs in metabolic pathway (isophosphamide vs. cyclophosphamide) and pharmacokinetic profile .
b) Alcophosphamide (3-Hydroxypropyl Ester of Palifosfamide)
  • Structure : Features a 3-hydroxypropyl ester group attached to the phosphorus center.
  • Role : A cyclophosphamide impurity and intermediate metabolite.
  • Property : Increased hydrophilicity compared to palifosfamide, altering tissue distribution and excretion .
c) Phosphoramide Mustard
  • Relation: Another cyclophosphamide metabolite with a single 2-chloroethyl group replaced by a hydroxyl group.
  • Activity : Less potent alkylator than palifosfamide due to reduced electrophilicity .
a) N,N-Bis(2-chloroethyl)phosphoramidic Dichloride
  • Synonyms: Multiple variants listed, including bis(2-chloroethyl)aminophosphoryl dichloride .
  • Key Difference : Contains two chloride substituents on phosphorus instead of hydroxyl/amine groups, enhancing reactivity as a synthetic precursor .
b) N^-Bis(2-chloroethyl)amino Decyl Phosphorochloridate (Compound 72)
  • Structure : Incorporates a decyl chain, increasing lipophilicity.
  • Synthesis : 83% yield via reactions with triethylamine and phosphorochloridate precursors .
c) Tetramethylphosphorodiamidic Chloride (CAS 1605-65-8)
  • Structure : Replaces chloroethyl groups with dimethylamine substituents.
  • Properties : Lower molecular weight (170.58 g/mol), boiling point 187°C, and flash point 66.9°C .
  • Use: Non-therapeutic; employed as a reagent in asymmetric synthesis due to its chiral properties .

Structural Analogs with Divergent Bioactivity

a) Bis(2-chloroethyl) Sulfide
  • Relation : A sulfur mustard gas analog.
  • Contrast: Shares chloroethyl groups but lacks the phosphorodiamidic backbone. Exhibits vesicant and immunosuppressive effects rather than antitumor activity .
b) Cyclophosphamide-Related Impurities (A–E)
  • Examples: Include derivatives with hydroxypropyl or aminopropionate ester modifications .
  • Impact : Altered solubility and stability, affecting their pharmacokinetic and toxicological profiles compared to palifosfamide .

Data Tables: Comparative Analysis

Table 1. Structural and Physicochemical Comparison

Compound CAS Number Molecular Formula Molecular Weight Key Functional Groups Key Use/Activity
Palifosfamide 31645-39-3 C₄H₁₁Cl₂N₂O₂P 221.02 Bis(2-chloroethyl), phosphorodiamidate Antitumor alkylation
Isophosphoramide Mustard 10159-53-2 C₄H₁₀Cl₂N₂O₂P 221.00 Bis(2-chloroethyl), phosphorodiamidic acid Isophosphamide metabolite
Tetramethylphosphorodiamidic Chloride 1605-65-8 C₄H₁₂ClN₂OP 170.58 Tetramethylamine, phosphoryl chloride Synthetic reagent
Alcophosphamide 1566-15-0 C₇H₁₆Cl₂N₂O₃P 284.09 3-Hydroxypropyl ester Cyclophosphamide impurity

Biological Activity

N,N'-Bis(2-chloroethyl)phosphorodiamidic chloride, also known as phosphorodiamidic mustard, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an alkylating agent in cancer therapy. This article explores the synthesis, mechanism of action, and biological effects of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its two 2-chloroethyl groups attached to a phosphorodiamidic backbone. This structure allows it to act as a bifunctional alkylating agent, capable of forming covalent bonds with nucleophilic sites on DNA, leading to cross-linking and subsequent cell death.

Synthesis Overview

The synthesis typically involves the reaction of phosphorodiamidic dichloride with 2-chloroethylamine. The reaction conditions are crucial for achieving high yields and purity. For instance, one method involves the use of triethylamine as a base in acetone, which facilitates the formation of the desired product while minimizing side reactions .

This compound operates primarily through alkylation of DNA. The 2-chloroethyl groups undergo nucleophilic attack by DNA bases (notably guanine), resulting in the formation of interstrand cross-links. This action inhibits DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cells, such as cancer cells.

Antitumor Efficacy

Numerous studies have demonstrated the antitumor activity of this compound. In vitro and in vivo experiments indicate that this compound exhibits cytotoxic effects comparable to established chemotherapeutics like cyclophosphamide and ifosfamide. For example, one study reported that derivatives of this compound showed promising results against various cancer cell lines, including those resistant to other treatments .

Compound Cell Line IC50 (µM) Reference
This compoundA549 (Lung cancer)15
This compoundMCF-7 (Breast cancer)12
CyclophosphamideVarious10-20

Case Studies

  • Case Study: Efficacy Against Ovarian Cancer
    A clinical trial investigated the efficacy of this compound in patients with recurrent ovarian cancer. Results indicated a significant reduction in tumor size in 40% of participants after treatment cycles .
  • Case Study: Resistance Mechanisms
    Research has also focused on understanding resistance mechanisms associated with phosphorodiamidic mustards. Studies revealed that overexpression of certain DNA repair proteins can diminish the efficacy of this compound, prompting further investigation into combination therapies .

Toxicity and Side Effects

While this compound demonstrates potent antitumor activity, it is also associated with significant toxicity. Common side effects include myelosuppression, gastrointestinal disturbances, and potential long-term effects such as secondary malignancies due to its alkylating properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N'-Bis(2-chloroethyl)phosphorodiamidic chloride, and what intermediates are critical in its preparation?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving phosphorodiamidic acid derivatives. A key intermediate is N,N'-Bis(2-chloroethyl)phosphorodiamidic acid , which is esterified using reagents like trichloroacetonitrile under catalytic conditions (e.g., sodium hydride). Subsequent hydrogenation steps with palladium catalysts yield the final product . The use of imidate intermediates (e.g., O-(2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl) trichloroacetimidate) is also documented for glycosylated derivatives .

Q. How is purity assessed, and what analytical techniques are used to identify related impurities?

  • Methodological Answer : Impurity profiling involves HPLC-MS and NMR spectroscopy to detect byproducts such as hydrolyzed derivatives (e.g., N,N-bis(2-chloroethyl)-N'-(3-hydroxypropyl)phosphoric acid diamide acid chloride) and structural analogs. For example, cyclophosphamide-related impurities are characterized by comparing retention times and fragmentation patterns against synthetic standards . Stability-indicating assays are critical due to the compound’s sensitivity to hydrolysis and oxidation .

Q. What are the primary stability concerns during storage, and how are they mitigated?

  • Methodological Answer : The compound decomposes in the presence of moisture, releasing toxic HCl gas , and forms peroxides when exposed to light/air. Storage recommendations include:

  • Anhydrous conditions (desiccants, inert gas atmosphere).
  • Stabilization with radical inhibitors (e.g., BHT).
  • Regular peroxide testing for aged samples .

Advanced Research Questions

Q. How do structural modifications (e.g., butenyl or glycosyl groups) alter reactivity and biological activity?

  • Methodological Answer : Substituents like the butenyl group (in O-(3-butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate) enhance nucleophilic substitution rates and enable Michael addition reactions, increasing alkylation potential. Glycosylation (e.g., β-D-glucopyranosyl derivatives) improves solubility and target specificity, as shown in comparative cytotoxicity studies . X-ray crystallography confirms structural differences in bond angles and steric effects between analogs .

Q. What computational approaches elucidate DNA interaction mechanisms, and what key findings exist?

  • Methodological Answer : Density Functional Theory (DFT) and molecular docking simulations model the compound’s interaction with DNA nucleophiles (e.g., guanine-N7). Studies reveal that the chloroethyl groups facilitate crosslinking via SN2 alkylation , while phosphorodiamidic backbone flexibility influences binding affinity. Computational data align with experimental mutagenicity assays .

Q. How can contradictory reports on cytotoxicity and stability be resolved?

  • Methodological Answer : Discrepancies arise from variations in experimental conditions (e.g., pH, temperature) and impurity profiles. Researchers should:

  • Standardize hydrolysis protocols (e.g., buffer systems).
  • Quantify active vs. degraded species using LC-MS/MS .
  • Cross-validate results with isotopic labeling (e.g., deuterated analogs for metabolic tracing) .

Q. What strategies optimize regioselectivity in derivatization reactions?

  • Methodological Answer : Regioselectivity is controlled by:

  • Protecting groups (e.g., benzyl for hydroxyls in glycosylation).
  • Catalyst choice (e.g., palladium for hydrogenation selectivity).
  • Solvent polarity adjustments to favor specific transition states .

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